methyl bicyclo[4.1.0]heptane-3-carboxylate
Overview
Description
Methyl bicyclo[4.1.0]heptane-3-carboxylate is an organic compound with the molecular formula C8H12O2. It is a bicyclic ester that features a unique bicyclo[4.1.0]heptane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl bicyclo[4.1.0]heptane-3-carboxylate can be synthesized through several methods. One common approach involves the Simmons-Smith reaction, where diiodomethane and a zinc-copper couple react with cyclohexene in diethyl ether . Another method includes the transition metal-catalyzed cycloisomerization of 1,6-enynes, typically using platinum (II) or gold (I) as catalysts .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl bicyclo[4.1.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl bicyclo[4.1.0]heptane-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl bicyclo[4.1.0]heptane-3-carboxylate involves its interaction with molecular targets through its ester functional group. The compound can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical pathways. The bicyclic structure also allows for unique interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate: This compound features an oxygen atom in the bicyclic ring, which can alter its reactivity and applications.
Bicyclo[4.1.0]heptane: Lacks the ester functional group, making it less versatile in chemical reactions.
Uniqueness
Methyl bicyclo[4.1.0]heptane-3-carboxylate is unique due to its combination of a bicyclic structure and an ester functional group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in both research and industrial settings .
Properties
IUPAC Name |
methyl bicyclo[4.1.0]heptane-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-11-9(10)7-3-2-6-4-8(6)5-7/h6-8H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVULLTWHNXNGSK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2CC2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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